molecular formula C10H6BrNO2 B1269411 1-(3-bromophenyl)-1H-pyrrole-2,5-dione CAS No. 53534-14-8

1-(3-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1269411
CAS RN: 53534-14-8
M. Wt: 252.06 g/mol
InChI Key: KJJYDECLTBAKCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(3-bromophenyl)-1H-pyrrole-2,5-dione often involves palladium-catalyzed coupling reactions, such as the Suzuki coupling, which is a common method for forming carbon-carbon bonds between aromatic halides and boronic acids or esters. For example, Zhang and Tieke (2008) describe the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit via Suzuki coupling, highlighting the utility of such methods in creating complex organic compounds (Zhang & Tieke, 2008).

Molecular Structure Analysis

Molecular structure analysis of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione derivatives can be carried out using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the compound's conformation, electronic distribution, and potential reactive sites. The work by Stam et al. (1979) on similar compounds demonstrates the use of X-ray crystallography to unequivocally determine molecular structures (Stam et al., 1979).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-bromophenyl)-1H-pyrrole-2,5-dione derivatives are varied, including electrophilic substitutions facilitated by the bromophenyl group, nucleophilic attacks at the carbonyl carbon, and participation in coupling reactions. For instance, the study on the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones by Gendron et al. (2014) provides insight into the reactivity and interaction of these compounds with other chemical entities (Gendron et al., 2014).

Physical Properties Analysis

The physical properties of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and material science. Li et al. (2019) investigated the solubility of similar compounds in various solvents, providing essential data for their practical use (Li et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are critical for understanding the behavior of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione derivatives in various chemical environments. The work by Welterlich et al. (2015) on the electrochemical polymerization of isoDPP derivatives reveals how substitution patterns influence the optical and electronic properties of these compounds (Welterlich et al., 2015).

Scientific Research Applications

1. Pharmacokinetic Study and Metabolite Identification

  • Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
  • Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
  • Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

2. Synthesis, Crystal Structure, DFT Studies and Biological Activity

  • Summary of Application : This work relates to the first synthesis, the structure determination, the DFT studies and the use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
  • Methods of Application : The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound which was confirmed by FT-IR, 1 H-NMR, 13 C NMR, and mass spectroscopy .
  • Results or Outcomes : The synthesized compound, screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, shows a moderate activity with an inhibition percentage of 46% . The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis and Micrococcus luteus), but no significant effect was observed against these organisms .

3. Synthesis, Anticancer Activity, and In Silico Studies

  • Summary of Application : This study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .

4. Synthesis and Biological Activity of Some 3- (4- (Substituted …

  • Summary of Application : This study described the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents .

5. 1- (3-Bromophenyl)cyclopropanecarbonitrile

  • Summary of Application : This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .

4. Pharmacokinetic Study and Metabolite Identification

  • Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
  • Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
  • Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

5. 1- (3-Bromophenyl)cyclopropanecarbonitrile

  • Summary of Application : This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .

6. Synthesis and Biological Activity of Some 3- (4- (Substituted …

  • Summary of Application : This study described the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents .

properties

IUPAC Name

1-(3-bromophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJYDECLTBAKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351774
Record name 1-(3-bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-1H-pyrrole-2,5-dione

CAS RN

53534-14-8
Record name 1-(3-bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of maleic anhydride (1.71 g, 17.4 mmol) in dry ether (25 ml) was added a solution of 3-bromo-phenylamine (3.0 g, 17.4 mmol) in ether (5 ml), via slow drop-wise addition. The material was stirred for 1 hour at ambient Sodium acetate (721 mg, 8.8 mmol) and then acetic anhydride (6 ml, 63 mmol) were added and the mixture was heated for 2 hours (oil bath, 100° C.). The material was cooled to ambient and then in an ice bath. Water (50 ml) was added with vigorous stirring and the resultant precipitate was collected by filtration. The precipitate was washed with several volumes of water and finally with hexane (30 ml). The material was dried over night in the vacuum oven to afford 2.84 g of 1-(3-bromo-phenyl)-pyrrole-2,5-dione as a light yellow-white powder.
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1.71 g
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5 mL
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6 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Sahooa, KP Nagasreeb, JR Namrathab… - Journal of Applied …, 2015 - japsonline.com
In the present investigation a series of new maleimide derivatives were synthesized by reacting different anilines with maleic anhydride in presence of acetic anhydride and sodium …
Number of citations: 3 japsonline.com

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